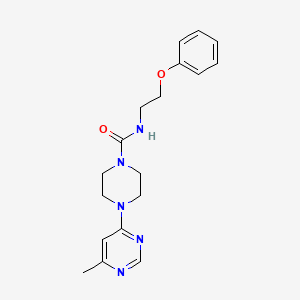

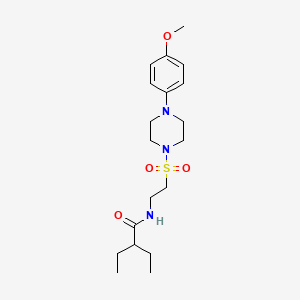

![molecular formula C15H17N5O4 B2680919 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate CAS No. 1088017-28-0](/img/structure/B2680919.png)

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazines are a class of compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties .

Synthesis Analysis

Triazines can be prepared from cyanuric chloride through a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Molecular Structure Analysis

The molecular structure of triazines is well-known and has been the subject of considerable research .

Chemical Reactions Analysis

Triazines are known to undergo a variety of chemical reactions. For example, Dimethylaminoethyl acrylate, a related compound, is known to react with bases and hydrolyze rapidly to acrylic acid and dimethylaminoethanol .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their specific structure. For example, Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent, amine-like odor. It is miscible with water .

Applications De Recherche Scientifique

Herbicide Development

The compound’s structure suggests potential herbicidal activity. Researchers have explored its effects on weed control due to its triazine core, which is a common motif in herbicides. Investigating its selectivity, mode of action, and environmental impact could lead to the development of effective and eco-friendly herbicides .

Antitumor Properties

Certain 1,3,5-triazines, including derivatives of this compound, display antitumor properties. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine have been used clinically to treat lung, breast, and ovarian cancers. Further studies could explore the potential of our compound in cancer therapy .

Biological Activity Enhancement

By linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge, researchers have created biologically active derivatives. These compounds exhibit diverse pharmacological effects, including interactions with secondary amines and γ-aminobutyric acid receptors. Investigating their specific mechanisms and potential therapeutic applications is crucial .

Agrochemicals and Crop Protection

Given its structural features, this compound might find applications in agrochemicals. Researchers could explore its use as a fungicide, insecticide, or plant growth regulator. Understanding its impact on crop health, yield, and environmental safety is essential for practical applications .

Materials Science and Organic Synthesis

The triazine scaffold is versatile in organic synthesis. Researchers can modify it to create functional materials, such as polymers, dyes, and catalysts. Investigating the reactivity of our compound and its potential applications in materials science would be valuable .

Neuropharmacology and GABA Receptors

The γ-aminobutyric acid (GABA) receptor system plays a crucial role in neurotransmission. Given the pharmacophore similarity to GABA, our compound could be relevant in neuropharmacology. Researchers might explore its interactions with GABA receptors and its potential as a modulator or therapeutic agent .

Mécanisme D'action

Amino-Triazine Derivatives

The [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl] moiety of the compound is a derivative of amino-triazines. Amino-triazines are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through their interaction with various cellular targets, leading to alterations in specific biochemical pathways .

Phenoxyacetate Derivatives

The 2-(2-formylphenoxy)acetate moiety of the compound is a derivative of phenoxyacetates. Phenoxyacetate derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-20(2)15-18-12(17-14(16)19-15)8-24-13(22)9-23-11-6-4-3-5-10(11)7-21/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEWMPRXDLDUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)COC(=O)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

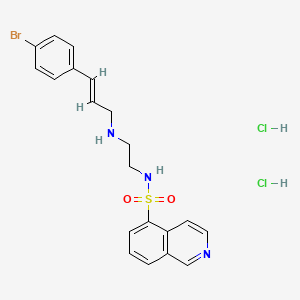

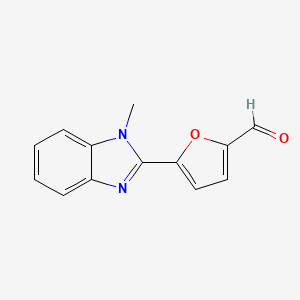

![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)

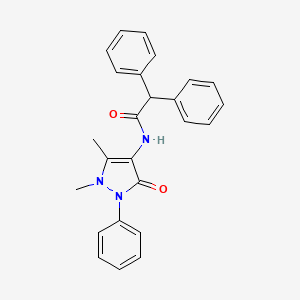

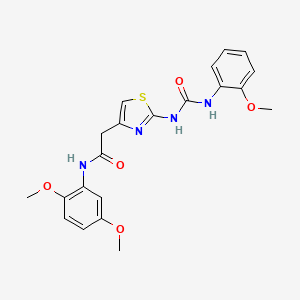

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)

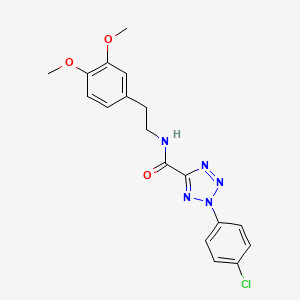

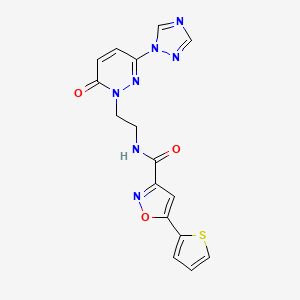

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)